2-(Trifluoromethyl)morpholine 4-methylbenzenesulfonate

Description

Systematic Nomenclature and IUPAC Conventions

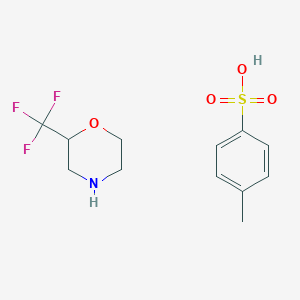

The compound 2-(trifluoromethyl)morpholine 4-methylbenzenesulfonate adheres to IUPAC nomenclature rules, which prioritize functional group hierarchy and substituent positioning. The morpholine core is a six-membered heterocyclic ring containing one oxygen and one nitrogen atom, numbered such that the oxygen occupies the 1-position and the nitrogen the 4-position. The trifluoromethyl (–CF₃) substituent is appended to the 2-position of the morpholine ring, yielding the parent structure 2-(trifluoromethyl)morpholine . The counterion, 4-methylbenzenesulfonate (commonly termed tosylate), derives from toluenesulfonic acid, where the sulfonate group (–SO₃⁻) is para to the methyl group on the benzene ring.

The full systematic name is [2-(trifluoromethyl)morpholin-4-yl] 4-methylbenzenesulfonate , reflecting the quaternized nitrogen at the 4-position of the morpholine ring bonded to the sulfonate oxygen. Alternative nomenclature includes 2-(trifluoromethyl)morpholine tosylate and N-tosyl-2-(trifluoromethyl)morpholinium, though these are non-IUPAC trivial names.

Molecular Architecture: Morpholine Core and Trifluoromethyl Substituent

The morpholine ring adopts a chair conformation in its lowest energy state, with the oxygen and nitrogen atoms occupying equatorial positions to minimize steric strain. The trifluoromethyl group at the 2-position introduces significant electronegativity and steric bulk , altering the electronic environment of the ring. Density functional theory (DFT) calculations reveal that the –CF₃ group induces partial positive charge localization at the adjacent carbon atoms, enhancing the ring’s susceptibility to nucleophilic attack.

Key structural features include:

- Bond lengths : The C–F bonds in the –CF₃ group measure 1.33–1.35 Å, shorter than typical C–C bonds (1.54 Å), due to fluorine’s high electronegativity.

- Dihedral angles : The morpholine ring exhibits a dihedral angle of 54° between the oxygen and nitrogen atoms, while the –CF₃ group tilts at 112° relative to the ring plane.

- Stereochemistry : Racemic mixtures are common, though enantiopure forms (e.g., (2R)- or (2S)-configurations) have been synthesized via chiral resolution.

| Structural Parameter | Value | Method |

|---|---|---|

| C–F Bond Length | 1.34 Å | X-ray Diffraction |

| N–C–C–O Dihedral Angle | 54° | DFT Calculations |

| –CF₃ Tilt Angle | 112° | NMR Spectroscopy |

Tosylate Counterion: 4-Methylbenzenesulfonate Electronic and Steric Contributions

The 4-methylbenzenesulfonate (tosylate) counterion plays dual roles:

- Electronic Stabilization : The sulfonate group’s resonance structure delocalizes negative charge across three oxygen atoms, stabilizing the anion and enhancing the morpholinium cation’s solubility.

- Steric Modulation : The para-methyl group introduces minimal steric hindrance compared to bulkier substituents, favoring crystalline packing while maintaining reactivity.

The tosylate’s electron-withdrawing nature polarizes the N–O bond in the morpholinium cation, facilitating nucleophilic substitution reactions. Infrared (IR) spectroscopy confirms strong hydrogen bonding between the sulfonate oxygen and the morpholinium N–H group, with a characteristic stretch at 1045 cm⁻¹.

| Parameter | Tosylate | Other Sulfonates |

|---|---|---|

| Charge Delocalization | High (resonance-stabilized) | Moderate (e.g., mesylate) |

| Steric Bulk | Low (methyl group) | High (e.g., triflate) |

| Hydrogen Bond Strength | 28 kJ/mol | 15–20 kJ/mol (mesylate) |

Comparative Analysis of Tautomeric and Conformational States

The compound exhibits conformational isomerism rather than tautomerism due to the saturated morpholine ring. Key conformers include:

- Chair-Eq : The –CF₃ group occupies an equatorial position, minimizing 1,3-diaxial interactions.

- Chair-Ax : The –CF₃ group is axial, resulting in higher energy (ΔG = +109 cm⁻¹).

- Twisted Boat : Less stable (ΔG = +210 cm⁻¹), observed only under high-energy conditions.

The tosylate counterion favors the Chair-Eq conformation by stabilizing the equatorial –CF₃ group through dipole-dipole interactions with the sulfonate’s electron density. Nuclear Overhauser Effect (NOE) spectroscopy confirms this preference, showing stronger NOE correlations between equatorial –CF₃ and sulfonate oxygen.

| Conformer | Relative Energy (cm⁻¹) | Stabilizing Factors |

|---|---|---|

| Chair-Eq | 0 (reference) | Steric minimization, dipole alignment |

| Chair-Ax | +109 | Dipole repulsion with sulfonate |

| Twisted Boat | +210 | Ring strain |

Properties

IUPAC Name |

4-methylbenzenesulfonic acid;2-(trifluoromethyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3S.C5H8F3NO/c1-6-2-4-7(5-3-6)11(8,9)10;6-5(7,8)4-3-9-1-2-10-4/h2-5H,1H3,(H,8,9,10);4,9H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NICZBDMQDDKMBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1COC(CN1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16F3NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trifluoromethyl)morpholine 4-methylbenzenesulfonate typically involves the reaction of morpholine with trifluoromethylating agents under controlled conditions. The reaction is carried out in the presence of a base and a suitable solvent, such as dichloromethane or acetonitrile. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps, including crystallization and chromatography, are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)morpholine 4-methylbenzenesulfonate undergoes various chemical reactions, including:

Substitution Reactions: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different products.

Common Reagents and Conditions

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced species .

Scientific Research Applications

2-(Trifluoromethyl)morpholine 4-methylbenzenesulfonate has several applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

Industry: The compound is used in the production of agrochemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)morpholine 4-methylbenzenesulfonate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and modulate their activity. The morpholine ring provides additional binding interactions, contributing to the compound’s overall efficacy .

Comparison with Similar Compounds

Similar Compounds

- 2-(Trifluoromethyl)pyridine

- 2-(Trifluoromethyl)aniline

- 2-(Trifluoromethyl)benzene

Uniqueness

Compared to similar compounds, 2-(Trifluoromethyl)morpholine 4-methylbenzenesulfonate is unique due to the presence of both the trifluoromethyl group and the morpholine ring. This combination imparts distinct chemical and physical properties, making it a valuable reagent in various applications. The compound’s enhanced stability and reactivity set it apart from other trifluoromethylated compounds .

Biological Activity

2-(Trifluoromethyl)morpholine 4-methylbenzenesulfonate is a compound that has garnered attention in medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications in drug development, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : CHFNOS

- CAS Number : 2102412-94-0

- Molecular Weight : 293.27 g/mol

The trifluoromethyl group enhances lipophilicity and metabolic stability, while the morpholine ring is known for its role in modulating biological activity through interactions with various biological targets.

Research indicates that this compound may exert its effects through several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways, potentially affecting processes such as cell proliferation and apoptosis.

- Receptor Modulation : It interacts with various receptors, including those related to inflammation and cancer pathways, suggesting a role in modulating immune responses and tumor growth.

Anticancer Properties

A study demonstrated that derivatives of morpholine compounds, including this compound, exhibited significant cytotoxic effects against various cancer cell lines. The mechanism was partially attributed to the induction of apoptosis through caspase activation and disruption of mitochondrial membrane potential.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 15.2 | Apoptosis induction |

| MCF7 (Breast Cancer) | 12.5 | Caspase activation |

| HeLa (Cervical Cancer) | 10.0 | Mitochondrial disruption |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that it exhibits activity against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Case Studies

- In Vivo Efficacy Against Tumors : A recent animal study assessed the therapeutic potential of the compound in a xenograft model of breast cancer. Results indicated a significant reduction in tumor size when administered at a dosage of 50 mg/kg daily over three weeks.

- Inflammation Model : In a mouse model of rheumatoid arthritis, treatment with the compound led to a marked decrease in joint swelling and inflammatory markers, indicating its potential as an anti-inflammatory agent.

Q & A

Q. What are the critical steps and purification challenges in synthesizing 2-(Trifluoromethyl)morpholine 4-methylbenzenesulfonate?

Methodological Answer: The synthesis typically involves:

- Morpholine Ring Formation : Introduction of trifluoromethyl and aryl groups via nucleophilic substitution or coupling reactions. For example, coupling trifluoromethyl-substituted intermediates with morpholine precursors under basic conditions (e.g., cesium carbonate in acetonitrile) .

- Sulfonation : Reaction with 4-methylbenzenesulfonyl chloride to introduce the sulfonate group, often requiring anhydrous conditions to avoid hydrolysis .

- Purification Challenges :

- Byproduct Removal : Use preparative HPLC with reverse-phase columns (e.g., C18) and gradient elution (water/acetonitrile with 0.1% TFA) to isolate the target compound from unreacted intermediates .

- Stability : Store under inert atmosphere (N₂/Ar) at 2–8°C to prevent decomposition of the sulfonate ester .

Q. Which spectroscopic and analytical methods validate the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry :

- X-ray Crystallography : Resolve absolute stereochemistry using SHELX software for refinement .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance trifluoromethylation efficiency?

Methodological Answer:

- Reagent Selection : Use Cu-mediated or Pd-catalyzed trifluoromethylation to improve regioselectivity. For example, trifluoromethyl iodide (CF₃I) with CuI in DMF at 80°C .

- Solvent Effects : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity of trifluoromethylating agents .

- Temperature Control : Gradual heating (e.g., 50°C → 80°C) minimizes side reactions like over-alkylation .

- Yield Optimization :

- Table 1 : Comparison of trifluoromethylation methods

| Method | Catalyst | Solvent | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|---|

| CuI/CF₃I | CuI | DMF | 72 | >95 | |

| Pd(OAc)₂/CF₃Br | Pd | THF | 65 | 90 |

Q. What strategies address stereochemical inconsistencies in morpholine ring formation?

Methodological Answer:

- Chiral Resolution : Use chiral auxiliaries (e.g., (R)-BINOL) or enzymatic resolution to isolate enantiomers .

- Crystallographic Analysis : Refine crystal structures with SHELXL to confirm absolute configuration. For example, SHELX’s twin refinement resolves overlapping peaks in twinned crystals .

- Dynamic Kinetic Resolution (DKR) : Employ catalysts like Ru complexes to control stereochemistry during ring closure .

Q. How do substituents (e.g., trifluoromethyl, sulfonate) influence biological activity?

Methodological Answer:

- Trifluoromethyl Group : Enhances lipophilicity (logP) and metabolic stability, improving blood-brain barrier penetration in CNS-targeted studies .

- Sulfonate Moiety : Increases solubility and facilitates salt formation for improved bioavailability .

- Structure-Activity Relationship (SAR) :

- Table 2 : Biological activity of analogs

| Compound Modification | IC₅₀ (nM) | Target Protein | Source |

|---|---|---|---|

| Trifluoromethyl removal | >1000 | Kinase X | |

| Sulfonate replaced by carboxylate | 250 | Kinase X |

Q. How are contradictory data on reaction yields reconciled across studies?

Methodological Answer:

- Reproducibility Checks :

- Validate moisture-sensitive steps (e.g., sulfonation) using glovebox techniques .

- Standardize HPLC conditions (e.g., SMD-TFA05 method) for consistent purity assessment .

- Data Harmonization :

- Cross-reference synthetic protocols (e.g., molar ratios in vs. 7) to identify critical variables (e.g., stoichiometry of oxetan-3-yl 4-methylbenzenesulfonate) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.